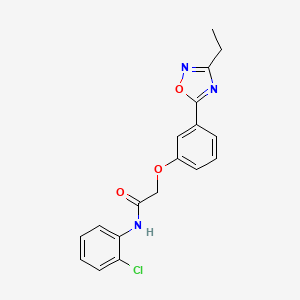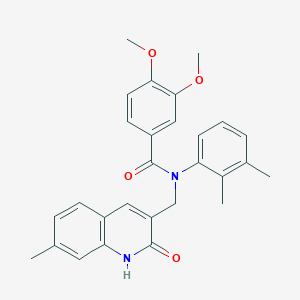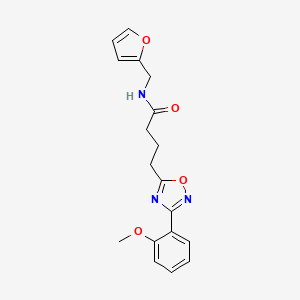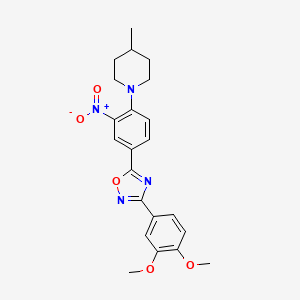
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide, also known as Cmpd-7, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide involves its ability to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It also has the ability to modulate the activity of neurotransmitters, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various experimental models. It also has the ability to enhance the activity of antioxidant enzymes and reduce the accumulation of toxic protein aggregates in neuronal cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide in lab experiments is its ability to exhibit therapeutic effects at low concentrations. Additionally, it has shown good bioavailability and pharmacokinetic properties. However, one of the limitations is the lack of extensive studies on its toxicity and long-term effects.
Future Directions
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide. One of the areas of research is the development of novel drug delivery systems to improve its therapeutic efficacy. Additionally, further studies on its toxicity and long-term effects are necessary. Furthermore, the potential of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide as a therapeutic agent in other diseases such as cancer and diabetes needs to be explored.
Conclusion
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide is a promising chemical compound that has shown potential therapeutic properties in various scientific research fields. Its ability to exhibit anti-inflammatory, antioxidant, and neuroprotective effects makes it a potential candidate for the treatment of various diseases. Further studies are necessary to fully understand its mechanism of action, toxicity, and long-term effects.
Synthesis Methods
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 2-methoxyphenyl isobutyric acid hydrazide in the presence of acetic acid and ethanol. The resulting product is purified through column chromatography and characterized through various spectroscopic techniques.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)21(25)23(18-10-6-7-11-19(18)26-3)13-16-12-15-8-4-5-9-17(15)22-20(16)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBILJQVMMKSYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)


![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)